molecular formula C13H9BrO3 B15192143 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid CAS No. 96462-88-3

3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid

Cat. No.: B15192143
CAS No.: 96462-88-3
M. Wt: 293.11 g/mol
InChI Key: NIIIGGWKOFVGBI-UHFFFAOYSA-N
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Description

3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid (CAS: 5737-83-7; molecular formula: C₁₃H₉BrO₃) is a biphenyl derivative featuring a carboxylic acid group at position 4, a bromine atom at position 3', and a hydroxyl group at position 4' on the second benzene ring. This compound serves as a critical intermediate in synthesizing liquid crystal polymers, heat-resistant materials, and pharmaceuticals . Its synthesis involves bromination of 4-methylbiphenyl or 4-biphenylcarboxylic acid, followed by hydrolysis under alkaline conditions with copper(I) catalysts, achieving yields up to 98% .

Properties

CAS No.

96462-88-3

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

4-(3-bromo-4-hydroxyphenyl)benzoic acid

InChI

InChI=1S/C13H9BrO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)

InChI Key

NIIIGGWKOFVGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the bromination of 4’-hydroxybiphenyl-4-carboxylic acid using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors can enhance the production efficiency by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted biphenyl derivatives.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of liquid crystalline polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Pharmaceutical Research: Explored as a building block for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid involves its interactions with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

2'-Bromo-4'-methoxybiphenyl-3-carboxylic Acid (CAS: 1215206-38-4)
  • Structure : Bromine at 2', methoxy at 4', carboxylic acid at position 3.
  • Properties : Molecular weight 307.1 g/mol, melting point >240°C.
  • Applications: Used in liquid crystal monomers and as a synthetic intermediate.
  • Contrast : The methoxy group enhances lipophilicity compared to the hydroxyl group in the target compound, affecting solubility and reactivity. The carboxylic acid at position 3 vs. 4 alters intermolecular interactions in polymers .
4'-Hydroxybiphenyl-4-carboxylic Acid
  • Structure : Hydroxyl at 4', carboxylic acid at position 4; lacks bromine.
  • Properties : Melting point ~250°C.
  • Applications: Key monomer for liquid crystal polyesters with melting points of 240–320°C.
  • Contrast : The absence of bromine reduces molecular weight and halogen-related reactivity. Bromination in the target compound increases steric hindrance and thermal stability .
4'-Fluorobiphenyl-4-carboxylic Acid
  • Structure : Fluorine at 4', carboxylic acid at position 4.
  • Properties : Resists microbial oxidation due to fluorine’s electronegativity, prolonging metabolic half-life in pharmaceuticals.
  • Contrast : Fluorine’s smaller atomic radius and higher electronegativity compared to bromine reduce steric effects but enhance electronic interactions .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid 277.11 N/A Susceptible to nucleophilic substitution at bromine; acidic hydroxyl (pKa ~9)
2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid 307.10 >240 Methoxy group stabilizes via resonance; bromine participates in cross-coupling
4'-Hydroxybiphenyl-4-carboxylic acid 214.21 ~250 Hydroxyl participates in hydrogen bonding; used in high-melting polyesters
4'-Fluorobiphenyl-4-carboxylic acid 216.18 N/A Fluorine resists oxidation; enhances metabolic stability in drug design

Biological Activity

3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid (C13H9BrO3) is a biphenyl derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a bromine atom and a hydroxyl group, facilitates various biochemical interactions that may lead to significant therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid against a range of pathogens. Research indicates that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, though detailed molecular targets remain to be elucidated.

Anticancer Activity

The anticancer potential of 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid has been investigated in various cancer cell lines. Notably, studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. Specific findings include:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in certain cancer cell lines, leading to reduced proliferation rates.
  • Apoptosis Induction : Mechanistic studies have revealed that 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid activates caspase pathways, promoting programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid. Variations in the substituents on the biphenyl core can significantly influence its biological properties. For instance:

CompoundSubstituentsBiological Activity
3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acidBr, OHAntimicrobial, Anticancer
3'-Methoxy-4'-hydroxybiphenyl-4-carboxylic acidOCH3, OHReduced anticancer activity
3'-Chloro-4'-hydroxybiphenyl-4-carboxylic acidCl, OHEnhanced antimicrobial activity

This table illustrates how different functional groups can modulate the biological activity of biphenyl derivatives.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial activity of various biphenyl derivatives, including 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Evaluation of Anticancer Properties

In another research endeavor, scientists assessed the cytotoxic effects of 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid on human breast cancer cell lines (MCF-7). The study revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The compound was also found to enhance the efficacy of conventional chemotherapeutics when used in combination therapies .

The biological activity of 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of the hydroxyl group allows for hydrogen bonding with active sites on enzymes involved in metabolic pathways.
  • Membrane Interaction : The bromine atom contributes to lipophilicity, facilitating membrane penetration and subsequent disruption.
  • Signal Transduction Modulation : This compound may influence signaling pathways related to apoptosis and cell cycle regulation through receptor interactions .

Q & A

Q. Q1. What are the established synthetic routes for 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid, and how are intermediates validated?

A: Two primary synthetic pathways are documented:

  • Route 1 : Bromination of 4-methylbiphenyl followed by oxidation of the methyl group to a carboxylic acid. Bromination uses Br₂ (1:1.2 molar ratio) at 10–15°C for 8–10 hours. Oxidation is achieved via air oxygen in acetic acid with metal bromide catalysts .
  • Route 2 : Bromination of pre-synthesized 4-biphenylcarboxylic acid under similar conditions .
    Validation : Intermediates are characterized using NMR spectroscopy , gas-liquid chromatography (GLC) , and potentiometric titration to confirm structural integrity and purity (>97% yield) .

Q. Q2. How is the purity of 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid assessed in academic settings?

A: Purity is determined via:

  • HPLC analysis (e.g., 98% purity threshold) with reverse-phase columns and UV detection at 254 nm .
  • Elemental analysis to verify stoichiometric ratios of C, H, Br, and O.
  • Melting point consistency (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to mitigate side reactions during bromination of biphenyl derivatives?

A: Key optimizations include:

  • Temperature control : Maintaining 10–15°C to prevent polybromination .
  • Catalyst selection : Copper(I) chloride enhances regioselectivity during hydrolysis of brominated intermediates, achieving 97–98% yield .
  • Stoichiometric precision : A 1:1.2 molar ratio of substrate to Br₂ minimizes excess reagent side reactions .

Q. Q4. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) for this compound?

A: Contradictions are addressed by:

  • 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for aromatic protons and hydroxyl groups.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., C₁₃H₉BrO₃ requires m/z 292.9704) .
  • X-ray crystallography for absolute configuration verification when crystalline derivatives are available .

Q. Q5. What role does 3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid play in synthesizing liquid crystal polyesters?

A: The compound is a precursor for terephthaloyl-bis-4'-hydroxybiphenyl-4-carboxylic acid , a monomer for heat-resistant liquid crystal polyesters. Key steps include:

  • Esterification with terephthaloyl chloride to form dichloroanhydride intermediates.
  • Polycondensation under inert atmosphere (e.g., N₂) at 240–320°C, yielding polymers with melting points suitable for melt processing .

Mechanistic and Application-Focused Questions

Q. Q6. What is the mechanistic role of copper(I) salts in the hydrolysis of 4'-bromo-4-biphenylcarboxylic acid derivatives?

A: Copper(I) catalysts (e.g., CuCl) facilitate nucleophilic aromatic substitution by stabilizing the transition state during hydroxide attack on the brominated aromatic ring. This reduces activation energy and enhances hydrolysis rates, achieving near-quantitative yields .

Q. Q7. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

A: The bromine atom acts as a leaving group , enabling palladium-catalyzed couplings with boronic acids. For example:

  • Suzuki reaction : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80°C, yielding biaryl products.
  • Selectivity : The para-hydroxy group directs coupling to the bromine site, minimizing isomer formation .

Q. Q8. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

A: Scalability issues include:

  • Purification bottlenecks : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for large batches.
  • Exothermic bromination : Use of jacketed reactors with precise temperature control to prevent runaway reactions .
  • Waste management : Bromine scavengers (e.g., Na₂S₂O₃) are required to neutralize excess Br₂ .

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